tert-Butyl N-(2-formylcyclooctyl)carbamate
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Overview
Description
tert-Butyl N-(2-formylcyclooctyl)carbamate is a chemical compound with a molecular weight of 255.35 g/mol. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a formyl group, and a cyclooctyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-formylcyclooctyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-formylcyclooctane. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced technologies and equipment helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-formylcyclooctyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(2-formylcyclooctyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its formyl group can interact with specific enzymes, providing insights into their functions.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-formylcyclooctyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to changes in their activity. The cyclooctyl ring provides structural stability, while the tert-butyl group influences the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with a molecular weight of 117.15 g/mol.
tert-Butyl N-(2-oxoethyl)carbamate: A related compound with a formyl group replaced by an oxoethyl group.
Uniqueness
tert-Butyl N-(2-formylcyclooctyl)carbamate is unique due to its combination of a formyl group and a cyclooctyl ring. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H25NO3 |
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Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-(2-formylcyclooctyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
LLWDJVHCIKCLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C=O |
Origin of Product |
United States |
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